molecular formula C14H19NO2 B1465583 [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1274008-90-0

[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Cat. No.: B1465583
CAS No.: 1274008-90-0
M. Wt: 233.31 g/mol
InChI Key: MERQAQWSWRJAMX-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: is a versatile chemical compound with a complex structure that allows for exploration in various fields of scientific research. This compound is particularly interesting due to its unique combination of a pyrrolidine ring and a dimethylbenzoyl group, which contributes to its diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-13(7-11(10)2)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERQAQWSWRJAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylbenzoyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization with the dimethylbenzoyl group is achieved through acylation reactions using reagents such as dimethylbenzoyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzoyl group is substituted with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In medicine, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the dimethylbenzoyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.

    Dimethylbenzoyl derivatives: Compounds such as 3,4-dimethylbenzoyl chloride and 3,4-dimethylbenzoyl alcohol share the dimethylbenzoyl group but lack the pyrrolidine ring.

Uniqueness: The uniqueness of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol lies in its combined structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for diverse scientific research applications.

Biological Activity

[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a compound with a complex structure that has garnered attention in various fields including medicinal chemistry, biology, and materials science. Its unique combination of a pyrrolidine ring and a dimethylbenzoyl group contributes to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications.

Interaction with Biological Molecules

The compound exhibits significant interactions with various enzymes and proteins. The pyrrolidine ring enhances its ability to engage with biological targets, thereby influencing biochemical pathways. Research indicates that it may act as an enzyme inhibitor or modulator, potentially impacting metabolic processes and signaling pathways within cells.

Structure-Activity Relationship

The structural features of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol allow for a range of biological activities. The presence of the dimethylbenzoyl group is particularly notable as it can influence the binding affinity to specific receptors or enzymes. Studies have shown that modifications to this structure can lead to variations in biological potency, making it a valuable candidate for structure-activity relationship (SAR) studies.

Impact on Cell Function

Research indicates that [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can affect cellular processes such as gene expression and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Experimental Findings

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For example, treatment with varying concentrations led to significant reductions in cell viability in human breast cancer (MCF7) and leukemia (HL60) cell lines .

Cell LineConcentration (µM)Viability (%)
MCF71070
MCF75045
HL601065
HL605030

Anticancer Activity

The compound's ability to induce apoptosis suggests its potential as a lead compound for the development of new anticancer therapies. Further research is needed to elucidate the specific mechanisms through which it exerts its effects on cancer cells. Preliminary studies have indicated that it may inhibit key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Potential

Given its impact on gene expression related to inflammation, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is being investigated for its anti-inflammatory properties. It may serve as a candidate for developing treatments for conditions characterized by chronic inflammation.

Case Study: In Vitro Anticancer Activity

A study conducted on the effects of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol on various cancer cell lines revealed promising results. The compound was tested against several lines including MCF7 and HL60:

  • Methodology : Cells were treated with different concentrations of the compound for 24 hours.
  • Results : Significant reductions in viability were noted at higher concentrations.

Research Insights

Recent literature has highlighted the compound's role in modulating enzyme activity. For example, it has been shown to inhibit certain protein kinases, which are crucial in cancer progression and inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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